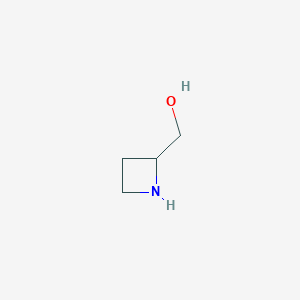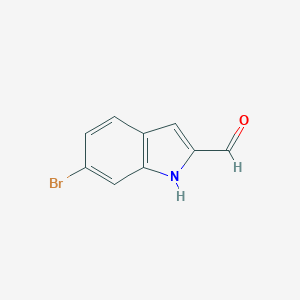
N-fenilpirrolidina-1-carboxamida
Descripción general
Descripción
N-phenylpyrrolidine-1-carboxamide is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the nitrogen atom. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
N-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
It is known that alkaloids from natural origin, which n-phenylpyrrolidine-1-carboxamide is a part of, can be potential targets in the management of inflammation and oxidative stress-related diseases .
Mode of Action
In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It’s worth noting that the regulation of metabolic pathways is a complex process, and any compound interacting with these pathways can have significant effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylpyrrolidine-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates. The process involves the reaction of a carboxylic acid with an amine, typically under catalytic or non-catalytic conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Non-Catalytic Amidation: Involves direct reaction of the carboxylic acid with an amine under elevated temperatures or in the presence of dehydrating agents like thionyl chloride.
Industrial Production Methods
Industrial production of N-phenylpyrrolidine-1-carboxamide typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, and the use of efficient catalysts to minimize by-products and enhance the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary amines .
Comparación Con Compuestos Similares
N-phenylpyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
Phenylpiracetam: A derivative with a similar pyrrolidine core but differing in the substitution pattern, known for its nootropic effects.
2-(Het)arylpyrrolidine Derivatives: Compounds with similar structural motifs that exhibit anticancer and antibacterial activities.
These comparisons highlight the unique properties of N-phenylpyrrolidine-1-carboxamide, such as its specific binding affinities and reactivity, which distinguish it from other related compounds.
Propiedades
IUPAC Name |
N-phenylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKXPQLQPBJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355112 | |
| Record name | N-phenyl-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-53-9 | |
| Record name | N-phenyl-1-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylpyrrolidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



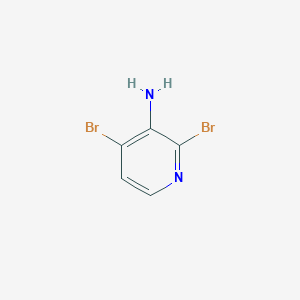
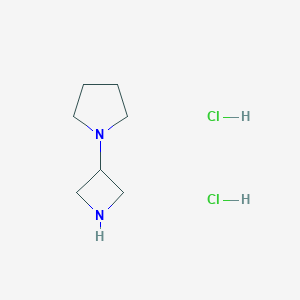
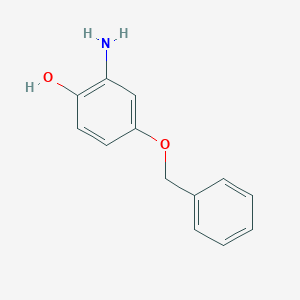
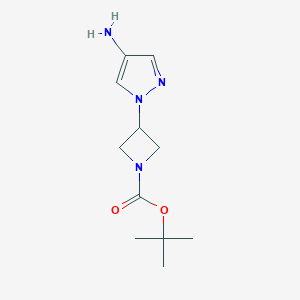

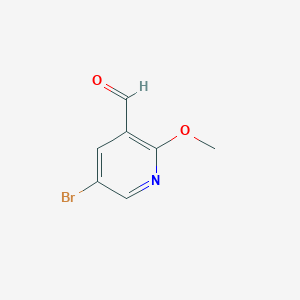

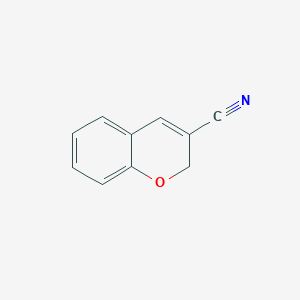
![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

